molecular formula C11H8BrClS B14136430 3-Bromo-2-chloro-4-(p-tolyl)thiophene

3-Bromo-2-chloro-4-(p-tolyl)thiophene

Cat. No.: B14136430
M. Wt: 287.60 g/mol
InChI Key: ACUVUGKUJPQCIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-(p-tolyl)thiophene typically involves halogenation reactions. One common method is the bromination of 2-chloro-4-(p-tolyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-(p-tolyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters as reagents.

    Stille Coupling: This reaction uses organotin compounds and palladium catalysts.

Major Products Formed

The major products formed from these reactions are often more complex aromatic compounds that can be used in the synthesis of pharmaceuticals, organic semiconductors, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(p-tolyl)thiophene in various applications depends on its ability to participate in electron transfer processes. In organic electronics, its conjugated structure allows for efficient charge transport. In pharmaceuticals, its halogen atoms can form strong interactions with biological targets, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-chlorothiophene
  • 4-Bromo-2-chlorothiophene
  • 3-Bromo-2-chloro-5-(p-tolyl)thiophene

Uniqueness

3-Bromo-2-chloro-4-(p-tolyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and materials with tailored properties .

Properties

Molecular Formula

C11H8BrClS

Molecular Weight

287.60 g/mol

IUPAC Name

3-bromo-2-chloro-4-(4-methylphenyl)thiophene

InChI

InChI=1S/C11H8BrClS/c1-7-2-4-8(5-3-7)9-6-14-11(13)10(9)12/h2-6H,1H3

InChI Key

ACUVUGKUJPQCIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2Br)Cl

Origin of Product

United States

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